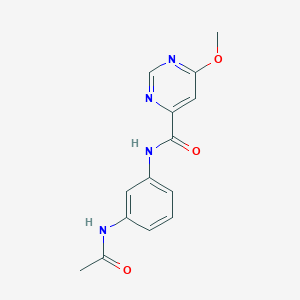

N-(3-acetamidophenyl)-6-methoxypyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-acetamidophenyl)-6-methoxypyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-9(19)17-10-4-3-5-11(6-10)18-14(20)12-7-13(21-2)16-8-15-12/h3-8H,1-2H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOMMBFOPQAMFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=NC=N2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-6-methoxypyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 3-aminophenol to form 3-acetamidophenol.

Pyrimidine Ring Formation: The next step involves the formation of the pyrimidine ring through a cyclization reaction. This can be achieved by reacting 3-acetamidophenol with appropriate reagents to introduce the methoxy and carboxamide groups on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The exact industrial methods can vary depending on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-6-methoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-acetamidophenyl)-6-methoxypyrimidine-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-6-methoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several pyrimidine and tetrahydropyrimidine derivatives reported in the evidence. Key comparisons include:

Key Observations :

- Methoxy and thioxo groups () alter electronic properties and solubility .

- Synthetic Complexity: Multi-step syntheses involving piperidine coupling (–4) or thienopyridine cyclization () yield moderate-to-high purity products (49–89% yields). The target compound’s synthesis likely requires similar coupling agents (e.g., propylphosphonic anhydride in ) .

Pharmacological and Physicochemical Properties

- The 3-acetamidophenyl group may contribute to selective target engagement .

- Thieno[2,3-b]pyridines (): Demonstrate antimicrobial activity in preliminary studies, attributed to their rigid heterocyclic cores and electron-withdrawing substituents (e.g., cyano groups) .

- Tetrahydropyrimidines (–4, 11) : Modified with esters (e.g., allyloxyethyl in ) or thioxo groups () to tune lipophilicity and metabolic stability .

Spectral and Analytical Data

Biological Activity

N-(3-acetamidophenyl)-6-methoxypyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research. This article explores the biological activity of this compound based on diverse research findings, including data tables and case studies.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

- Chemical Formula : CHNO

- Molecular Weight : 270.27 g/mol

The key functional groups include an acetamido group, a methoxy group, and a pyrimidine ring, which are crucial for its biological activity.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| U251 (Glioblastoma) | 0.94 | Induces apoptosis and inhibits cell migration |

| MCF-7 (Breast) | 1.54 | Triggers G1 phase arrest and increases caspase activity |

| HeLa (Cervical) | 2.41 | Disrupts DNA replication machinery |

The compound has been shown to induce apoptosis via the activation of caspases, leading to increased cell death in tumor cells. Molecular docking studies suggest that it interacts with key proteins involved in cell cycle regulation.

2. Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been evaluated for anti-inflammatory properties. It has demonstrated potent inhibition of COX-2 enzyme activity, which is critical in the inflammatory response.

| Compound | ED (µM) | Reference Compound | Reference ED (µM) |

|---|---|---|---|

| This compound | 8.23 | Indomethacin | 9.17 |

This suggests that the compound could serve as a potential therapeutic agent for conditions characterized by inflammation.

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. It exhibited notable activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Bacillus subtilis | 10 µg/mL |

These findings indicate that the compound may be effective against common pathogens, warranting further investigation into its potential as an antimicrobial agent.

Case Study 1: Anticancer Mechanism Exploration

A study focusing on U251 glioblastoma cells revealed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed an increase in sub-G1 population, indicating cell death.

Case Study 2: Anti-inflammatory Efficacy in Animal Models

In vivo studies using rat models of inflammation showed that administering this compound significantly reduced paw edema compared to controls, highlighting its potential therapeutic application for inflammatory diseases.

Q & A

Q. What synthetic strategies are recommended for optimizing the multi-step synthesis of N-(3-acetamidophenyl)-6-methoxypyrimidine-4-carboxamide to improve yield and purity?

- Methodological Answer : Optimize reaction conditions using continuous flow reactors and catalytic systems (e.g., palladium catalysts for coupling reactions). Employ high-throughput screening to identify ideal solvents (e.g., DMF or THF) and temperatures. For example, a related 11-step pyrimidine synthesis achieved a 2–5% yield, suggesting iterative purification (e.g., column chromatography) and protecting group strategies to minimize side reactions . Parallel synthesis routes, as seen in thienopyrimidine derivatives, may reduce steric hindrance and improve regioselectivity .

Q. How can the structural conformation of this compound be validated experimentally?

- Methodological Answer : Use X-ray crystallography to resolve intramolecular interactions (e.g., hydrogen bonds between acetamide and pyrimidine groups) and dihedral angles between aromatic rings . Complement with NMR spectroscopy (¹H/¹³C) to confirm substituent positions. For example, pyrimidine derivatives exhibit distinct chemical shifts for methoxy (δ 3.8–4.0 ppm) and acetamide (δ 2.1 ppm) groups .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Methodological Answer : Conduct enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates. For antimicrobial screening, use standardized MIC (Minimum Inhibitory Concentration) protocols against S. aureus and C. albicans . Cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa or MCF-7) can assess cytotoxicity .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data across structurally similar pyrimidine derivatives?

- Methodological Answer : Perform structure-activity relationship (SAR) studies to isolate critical functional groups. For example, replacing the methoxy group with trifluoromethyl in analogous compounds alters lipophilicity (logP from 2.5 to 3.1) and target affinity . Validate discrepancies using molecular docking to compare binding modes in protein active sites .

Q. What computational methods are recommended for predicting ADMET properties?

- Methodological Answer : Use QSAR models to calculate parameters like aqueous solubility (LogS), plasma protein binding, and CYP450 inhibition. Tools like SwissADME or ADMETLab can predict key metrics:

| Parameter | Predicted Value | Relevance |

|---|---|---|

| LogP | ~2.5 | Membrane permeability |

| H-bond donors | 2 | Solubility |

| Topological polar SA | 145 Ų | Bioavailability |

| Data from analogous compounds suggest moderate metabolic stability . |

Q. How can researchers design mechanistic studies to elucidate the compound’s mode of action?

- Methodological Answer : Apply kinetic analysis (e.g., SPR or ITC) to measure binding constants with putative targets. For enzyme targets, perform site-directed mutagenesis to identify critical residues. Use CRISPR-Cas9 knockouts in cellular models to confirm pathway specificity .

Q. What techniques are used to study receptor-ligand interactions in structural biology?

- Methodological Answer : Co-crystallization with target proteins (e.g., kinases) followed by cryo-EM or X-ray diffraction (resolution ≤2.0 Å) reveals binding motifs. For example, pyrimidine derivatives form π-π stacking with phenylalanine residues in kinase ATP pockets . Molecular dynamics simulations (100 ns trajectories) assess stability of ligand-receptor complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.